molecular formula C5H9N3O2S B6615965 1-ethyl-1H-pyrazole-5-sulfonamide CAS No. 1339319-92-4

1-ethyl-1H-pyrazole-5-sulfonamide

Cat. No.: B6615965
CAS No.: 1339319-92-4
M. Wt: 175.21 g/mol
InChI Key: CLPUWDMYWCEVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with sulfonamide reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-sulfonamide
  • 1-Phenyl-1H-pyrazole-5-sulfonamide
  • 1-Propyl-1H-pyrazole-5-sulfonamide

Comparison: 1-Ethyl-1H-pyrazole-5-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Properties

IUPAC Name

2-ethylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUWDMYWCEVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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